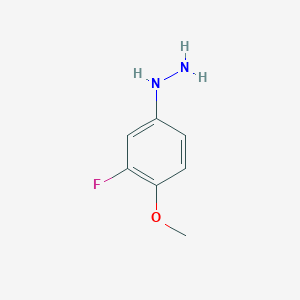

(3-Fluoro-4-methoxyphenyl)hydrazine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-fluoro-4-methoxyphenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c1-11-7-3-2-5(10-9)4-6(7)8/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQYMYMQKMEVOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 4 Methoxyphenyl Hydrazine and Its Precursors

Established Synthetic Routes to Substituted Phenylhydrazines

The synthesis of substituted phenylhydrazines is a cornerstone of organic chemistry, with several well-established methods. A common approach involves the diazotization of a substituted aniline (B41778), followed by reduction. chemicalbook.compatsnap.com In this two-step process, the aniline derivative is treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid, to form a diazonium salt. This intermediate is then reduced using reagents like stannous chloride in concentrated hydrochloric acid to yield the corresponding phenylhydrazine (B124118). chemicalbook.com

Another method involves the direct reaction of a substituted chlorobenzene (B131634) with hydrazine (B178648) or hydrazine hydrate (B1144303). google.com This reaction is often carried out at elevated temperatures and may require increased pressure, depending on the solvent used. google.com Furthermore, a patented method describes the synthesis of substituted phenylhydrazines from substituted-phenyl phenodiazine vinyl compounds through a reduction reaction. google.com This process is highlighted for its high yield, low cost, and reduced environmental impact, aligning with the principles of green chemistry. google.com

Continuous flow synthesis has also emerged as a modern and efficient technique for producing phenylhydrazine salts. patsnap.comgoogle.com This method integrates diazotization, reduction, and salt formation into a single, continuous process, offering improved efficiency and safety over traditional batch methods. patsnap.com

Preparation of (3-Fluoro-4-methoxyphenyl)hydrazine Hydrohalides

This compound is typically prepared and stored as a more stable hydrohalide salt, such as the hydrochloride or hydrobromide. The synthesis often starts from the corresponding aniline, 3-fluoro-4-methoxyaniline (B107172). The general procedure follows the established route for phenylhydrazines: diazotization of the aniline followed by reduction.

While specific details for the synthesis of this compound are not extensively documented in the provided search results, the synthesis of similar compounds, such as (4-fluoro-3-methoxyphenyl)hydrazine (B11750109) hydrochloride, is available and provides a likely synthetic route. sigmaaldrich.com The process would involve dissolving 3-fluoro-4-methoxyaniline in an acidic solution, cooling it, and then adding a solution of sodium nitrite to form the diazonium salt. This is followed by the addition of a reducing agent like stannous chloride to produce the desired hydrazine salt.

Synthesis of Key Intermediates Bearing the (3-Fluoro-4-methoxyphenyl) Moiety for Hydrazine Formation

The synthesis of this compound relies on the availability of appropriately substituted precursors. The following sections detail the preparation of key intermediates that contain the essential 3-fluoro-4-methoxyphenyl group.

Routes to 3-Fluoro-4-methoxyacetophenone Derivatives

3'-Fluoro-4'-methoxyacetophenone is a key building block for various organic syntheses, including the potential synthesis of this compound derivatives. apolloscientific.co.ukossila.comchemimpex.com A common and effective method for its preparation is the Friedel-Crafts acylation of 2-fluoroanisole (B128887). apolloscientific.co.uksigmaaldrich.comprepchem.com This reaction typically involves treating 2-fluoroanisole with an acylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst. apolloscientific.co.ukprepchem.com

This acetophenone (B1666503) derivative serves as a precursor for synthesizing chalcones, which are intermediates in the production of various pharmaceuticals. apolloscientific.co.ukossila.com For instance, it can be condensed with various aromatic aldehydes to form chalcones, which can then be reacted with hydrazine derivatives to create pyrazole (B372694) compounds.

Approaches to 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoic Acid

4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoic acid is another important intermediate. A well-documented synthesis involves the Friedel-Crafts acylation of 2-fluoroanisole with succinic anhydride. nih.govtandfonline.com The reaction is typically carried out in a solvent like carbon disulfide with aluminum chloride as the catalyst. nih.govtandfonline.com The resulting product can be recrystallized from water to achieve high purity. nih.govtandfonline.com This butanoic acid derivative can then be cyclized with hydrazine hydrate to form 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, a precursor to other heterocyclic compounds. nih.govtandfonline.com

A related compound, 4-(3-Fluoro-4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid, has also been synthesized. chemscene.com

Preparation of 3-Fluoro-4-methoxybenzoic Acid Derivatives

3-Fluoro-4-methoxybenzoic acid is a versatile intermediate used in the synthesis of various pharmaceuticals. ontosight.aiossila.com Its synthesis can be achieved through several routes. One method involves the oxidation of 3-fluoro-4-methoxytoluene using oxidizing agents like chromate (B82759) or permanganate. researchgate.net Another approach is the carboxylation of 3-fluoro-4-methoxybromobenzene or the hydrolysis of 3-fluoro-4-methoxybenzonitrile. researchgate.net A scalable synthesis has been reported involving the Fries rearrangement of 2-fluorophenyl acetate, followed by conversion of the para isomer to 3-fluoro-4-methoxybenzoyl chloride. researchgate.net

This benzoic acid derivative can be converted to its acid chloride using thionyl chloride to facilitate further reactions like Friedel-Crafts acylations. ossila.com It can also be transformed into a hydrazide, which is a precursor for synthesizing oxadiazoles (B1248032) with potential antimicrobial applications. ossila.com

Green Chemistry Approaches in Hydrazine Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly methods for chemical synthesis, and hydrazine production is no exception. Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. mdpi.com

For the synthesis of hydrazides, a solvent-free, one-pot method using microwave irradiation has been developed. researchgate.net This approach has been shown to be superior to conventional methods, with a lower environmental factor, higher atom economy, and greater energy efficiency. researchgate.net Another green technique involves the use of L-proline as a reusable organocatalyst for the synthesis of hydrazide derivatives, which offers mild reaction conditions and high yields. mdpi.com

In the context of hydrazine synthesis, a method utilizing a catalytic hydrogenation system with formic acid or its derivatives as the reducing agent has been proposed as a greener alternative. google.com This method is praised for its high yield, simple work-up, and minimal waste generation. google.com Furthermore, the electro-oxidation of hydrazine derivatives using graphite-based catalysts and sodium chloride offers a sustainable approach by replacing traditional hazardous oxidizing agents. tandfonline.com Solid-phase synthesis of peptide hydrazides is also being optimized to use more environmentally friendly solvents and reduce the consumption of hazardous reagents. nih.gov

Solvent Selection and Environmentally Benign Conditions

The synthesis of substituted phenylhydrazines, including this compound, has traditionally involved multi-step processes that often utilize hazardous reagents and organic solvents. The classic route proceeds via the diazotization of a corresponding aniline—in this case, 3-fluoro-4-methoxyaniline—typically in a strong mineral acid like hydrochloric acid, followed by reduction of the resulting diazonium salt. chemicalbook.comorgsyn.org This reduction is commonly achieved using reagents such as sodium sulfite (B76179) or tin(II) chloride. chemicalbook.comresearchgate.net While effective, these conventional methods generate significant aqueous waste streams containing residual acids and metal salts, posing environmental challenges. mdpi.commdpi.com

In response to the growing need for sustainable chemical manufacturing, significant research has focused on developing environmentally benign synthetic methodologies. These "green chemistry" approaches prioritize the reduction or elimination of hazardous substances by focusing on alternative solvents, catalysts, and energy sources. mdpi.com For the synthesis of this compound and its precursors, solvent selection is a critical aspect of creating more sustainable processes.

The ideal green solvent is non-toxic, readily available, recyclable, and has a minimal environmental footprint. iaph.in Water is considered a premier green solvent due to its natural abundance, non-flammability, and lack of toxicity. semanticscholar.org Research into the synthesis of analogous substituted phenylhydrazines has demonstrated the viability of using water as the reaction medium. For instance, a green synthesis for 4-chlorophenylhydrazine (B93024) hydrochloride was developed using water as the solvent, highlighting a move away from traditional organic solvents. rasayanjournal.co.in Similarly, the Fischer indole (B1671886) synthesis, a key reaction involving phenylhydrazines, has been successfully performed in water, often facilitated by microwave irradiation to improve reaction rates and yields. sci-hub.se

Beyond using water alone, mixed aqueous systems have also proven effective. A study on the synthesis of hydrazine carboxamides employed a water-glycerol mixture as the solvent system. nih.gov Glycerol is a desirable green solvent component as it is biodegradable, non-toxic, and derived from renewable feedstocks. The use of this system, combined with ultrasonic irradiation, led to significantly faster reactions and higher product yields compared to conventional methods. nih.gov

The application of alternative energy sources like microwave and ultrasonic irradiation is a cornerstone of modern green synthesis. mdpi.comresearchgate.net These techniques offer efficient energy transfer, leading to dramatic reductions in reaction times and often improved yields. For example, ultrasound-promoted synthesis of hydrazine derivatives in a water-glycerol system reduced reaction times to just five minutes, with yields exceeding 90%. nih.gov Microwave-assisted synthesis has been shown to be a clean and efficient method for producing various heterocyclic compounds from hydrazine precursors, minimizing by-products and the use of volatile organic solvents.

The data below, compiled from studies on related compounds, illustrates the advantages of employing greener solvents and conditions.

| Product Type | Method | Solvent | Energy Source | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Hydrazine Carboxamides | Conventional | Ethanol (B145695)/Acetic Acid | Heating | 1 - 48 h | Not Specified | nih.gov |

| Hydrazine Carboxamides | Green | Water:Glycerol (6:4) | Ultrasonic Irradiation | 5 min | 90-94% | nih.gov |

| Pyrido[3,2,1-jk]carbazoles (from Phenylhydrazine) | Conventional | Water | Reflux (Heating) | 2 h | Good | sci-hub.se |

| Pyrido[3,2,1-jk]carbazoles (from Phenylhydrazine) | Green | Water | Microwave Irradiation | Not Specified | Good | sci-hub.se |

| 4-Chlorophenylhydrazine hydrochloride | Green | Water | Conventional | Not Specified | Not Specified | rasayanjournal.co.in |

Synthetic Utility and Chemical Transformations of 3 Fluoro 4 Methoxyphenyl Hydrazine in Advanced Organic Synthesis

Formation of Hydrazone Derivatives as Synthetic Building Blocks

Hydrazones derived from (3-Fluoro-4-methoxyphenyl)hydrazine are stable, often crystalline compounds that act as crucial intermediates for building more complex molecular architectures. The formation of the hydrazone linkage is a fundamental transformation that paves the way for subsequent cyclization and annulation reactions.

This compound readily undergoes condensation reactions with a wide range of aldehydes and ketones to form the corresponding (3-Fluoro-4-methoxyphenyl)hydrazones. soeagra.com This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. soeagra.commdpi.com The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and is often catalyzed by a small amount of acid. smolecule.com

The general reaction is as follows:

Scheme 1: General Synthesis of (3-Fluoro-4-methoxyphenyl)hydrazones(A representation of the reaction of this compound with an aldehyde or ketone to form the corresponding hydrazone.)

These hydrazone derivatives are not merely products but versatile synthons for further chemical transformations, particularly in the synthesis of nitrogen-containing heterocycles.

The formation of a hydrazone from this compound and a carbonyl compound proceeds through a well-established two-stage mechanism involving nucleophilic addition followed by dehydration. soeagra.com

Nucleophilic Attack: The reaction is typically initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The lone pair of electrons on the terminal nitrogen atom of this compound then acts as a nucleophile, attacking the carbonyl carbon. This step results in the formation of a tetrahedral intermediate known as a carbinolamine. soeagra.commdpi.com

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (-OH2+). Subsequent removal of a proton from the nitrogen atom and elimination of water leads to the formation of a C=N double bond, yielding the final hydrazone product. soeagra.com

The entire process is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the hydrazone.

Cycloaddition and Heterocyclic Annulation Reactions

The true synthetic power of this compound is realized in its application to the synthesis of heterocyclic rings, which are core structures in many pharmaceuticals and agrochemicals.

Pyrazoles and their partially saturated analogs, pyrazolines, are five-membered heterocyclic compounds of significant interest. This compound is an excellent starting material for accessing these scaffolds.

The Knorr pyrazole (B372694) synthesis and related reactions represent one of the most direct methods for constructing the pyrazole ring. mdpi.com This involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. This compound reacts with substrates like β-diketones, β-ketoesters, and β-oxonitriles to yield 1-(3-fluoro-4-methoxyphenyl)-substituted pyrazoles. mdpi.comgoogle.com The reaction typically proceeds by initial formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization and dehydration. scispace.com For instance, the reaction with a β-ketoester, such as ethyl 2-(3-fluoro-4-methoxybenzoyl)acetate, would yield a highly functionalized pyrazolone. researchgate.net

Table 1: Synthesis of Pyrazole Derivatives from 1,3-Dicarbonyl Compounds

| Reactant 1 | Reactant 2 (1,3-Dicarbonyl) | Product | Conditions | Ref. |

|---|---|---|---|---|

| This compound | Acetylacetone | 1-(3-Fluoro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | Acetic acid, reflux | mdpi.com |

| This compound | Ethyl Acetoacetate | 1-(3-Fluoro-4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one | Ethanol, reflux | scielo.br |

| This compound | Malononitrile | 5-Amino-1-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile | Base, reflux | srce.hr |

The reaction of hydrazines with α,β-unsaturated ketones, particularly chalcones (1,3-diaryl-2-propen-1-ones), is a classic and versatile method for synthesizing 2-pyrazolines. nih.govcore.ac.uk this compound reacts with chalcones in a process that involves an initial Michael addition of the hydrazine to the β-carbon of the enone, followed by intramolecular cyclization via condensation with the carbonyl group to form the dihydropyrazole ring. nih.govelifesciences.org The reaction conditions can be tuned; acidic conditions (e.g., acetic or formic acid) often lead to N-acylated pyrazolines, while basic conditions (e.g., NaOH in ethanol) yield N-unsubstituted pyrazolines. nih.govcore.ac.uk Subsequent oxidation of the pyrazoline can afford the corresponding aromatic pyrazole. mdpi.com

Table 2: Synthesis of Pyrazoline Derivatives from Chalcones

| Reactant 1 | Reactant 2 (Chalcone) | Product | Conditions | Ref. |

|---|---|---|---|---|

| This compound | 1,3-Diphenylprop-2-en-1-one | 1-(3-Fluoro-4-methoxyphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole | Ethanol, NaOH, reflux | core.ac.uk |

| This compound | 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one | 5-(4-Chlorophenyl)-1-(3-fluoro-4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | Acetic acid, reflux | nih.gov |

| This compound | 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one | 1-(3-Fluoro-4-methoxyphenyl)-5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | Acetic acid, reflux | nih.gov |

Indazole and Related Fused Pyrazole Systems Construction

This compound is a key reagent for constructing indazole and fused pyrazole ring systems, which are prominent scaffolds in medicinal chemistry. nih.govresearchgate.netnih.govmdpi.com A primary synthetic route involves the condensation of the hydrazine moiety with α,β-unsaturated ketones. nih.gov For instance, new substituted benzo[g]indazoles carrying the 3-fluoro-4-methoxyphenyl group have been synthesized through the reaction of appropriately substituted benzylidene tetralones with hydrazine in acetic acid. nih.govcsic.es This method yields conformationally-constrained tricyclic pyrazole derivatives. nih.gov

Another significant strategy is the Fischer indole (B1671886) synthesis, which can be adapted for indazole synthesis. nih.gov A practical method involves the reaction of o-fluorobenzaldehydes with hydrazine, where the intramolecular cyclization of the resulting hydrazone leads to the indazole core. researchgate.net Furthermore, silver(I)-mediated intramolecular oxidative C-H amination of hydrazones has been developed for building 1H-indazoles, including derivatives like methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, which highlights the versatility of related precursors in forming this heterocyclic system. acs.org

The (3-fluoro-4-methoxyphenyl) moiety has also been incorporated into pyrazole rings that serve as intermediates for more complex heterocycles. researchgate.net The reaction of 1-(3-fluoro-4-methoxyphenyl)ethanone can lead to 1,3-diketone intermediates, such as 1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione, which are precursors for pyrazole synthesis upon reaction with substituted hydrazines. plos.org The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines is a fundamental and rapid approach to polysubstituted pyrazoles. nih.govorganic-chemistry.org

| Starting Material(s) | Reagent | Resulting System | Citation |

| Benzylidene tetralone with (3-fluoro-4-methoxyphenyl) group | Hydrazine | Benzo[g]indazole derivative | nih.govcsic.es |

| o-Fluorobenzaldehyde | This compound | Indazole derivative | researchgate.net |

| 5-(3-fluro-4-methoxyphenyl)-1H-pyrazole-3-carbohydrazide | Substituted Benzoic Acids | Pyrazole-Oxadiazole hybrid | researchgate.net |

| o-Alkynylchalcone with fluoro-methoxyphenyl group | Hydrazine | Fused Pyrazole | rhhz.net |

Pyridazinone Ring System Synthesis

The synthesis of pyridazinone rings incorporating the 3-fluoro-4-methoxyphenyl substituent is well-documented, often beginning with a Friedel-Crafts acylation. tandfonline.com The process typically starts with 2-fluoroanisole (B128887) and succinic anhydride (B1165640) to produce 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid. tandfonline.comgazi.edu.tr This keto-acid is then cyclized by refluxing with hydrazine hydrate (B1144303) in ethanol to yield 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone. nih.govtandfonline.comgazi.edu.trmersin.edu.tr Subsequent aromatization of this dihydro intermediate, for example through bromination in glacial acetic acid followed by treatment with a base, affords the final 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone. nih.govtandfonline.comgazi.edu.tr This pyridazinone core can be further functionalized, for example, by N-alkylation with ethyl bromoacetate (B1195939) to produce esters which can be converted into acetohydrazides. nih.gov These derivatives have been explored for their potential biological activities. dergipark.org.tr

| Step | Reactant(s) | Product | Reported Yield | Citation |

| 1 | 2-Fluoroanisole, Succinic anhydride, AlCl₃ | 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoic acid | 78% | tandfonline.com |

| 2 | 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoic acid, Hydrazine hydrate | 6-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | 58% | nih.govtandfonline.com |

| 3 | 6-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, Bromine, Acetic acid | 6-(3-Fluoro-4-methoxyphenyl)-3(2H)-pyridazinone | - | nih.govtandfonline.com |

| 4 | 6-(3-Fluoro-4-methoxyphenyl)-3(2H)-pyridazinone, Ethyl bromoacetate, K₂CO₃ | Ethyl 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate | 69% | nih.gov |

| 5 | Ethyl 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate, Hydrazine hydrate | 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetohydrazide | 76% | nih.gov |

Oxadiazole Derivatives via Hydrazide Cyclization

The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle accessible from precursors containing the (3-fluoro-4-methoxyphenyl) group. The general and most common synthetic strategy involves the cyclization of hydrazide derivatives. biointerfaceresearch.comnih.gov Specifically, a carbohydrazide (B1668358) containing the desired substituted phenyl moiety is condensed with various aromatic acids, often using a dehydrating agent like phosphorus oxychloride (POCl₃), to form the 2,5-disubstituted 1,3,4-oxadiazole ring. researchgate.netdergipark.org.tr

For example, a series of novel 1,3,4-oxadiazole derivatives were synthesized from 5-(3-fluro-4-methoxyphenyl)-1H-pyrazole-3-carbohydrazide by condensation with different substituted benzoic acids. researchgate.net Similarly, 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carbohydrazide has been reacted with various pyridinyl, indolyl, and benzoic acids using POCl₃ to generate a library of 1,3,4-oxadiazole derivatives. dergipark.org.tr These multi-step syntheses demonstrate a modular approach where the this compound is first used to construct an initial heterocycle (like pyrazole or isoxazole) bearing a hydrazide group, which is then cyclized to form the final oxadiazole product. researchgate.netdergipark.org.tr

Thiophene (B33073) Derivatives Synthesis from (3-Fluoro-4-methoxyphenyl)ethanone

While not a direct reaction of the hydrazine, the corresponding ketone, 1-(3-fluoro-4-methoxyphenyl)ethanone, is a critical starting material for thiophene derivatives. researchgate.netnih.govresearchgate.net The Gewald synthesis is a prominent method used for this transformation. nih.govresearchgate.net This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group, such as malononitrile, in the presence of elemental sulfur and a mild base. researchgate.netnih.gov This one-pot reaction leads to the formation of highly functionalized 2-aminothiophenes. nih.gov Specifically, 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile has been synthesized using this technique. nih.govresearchgate.net This thiophene derivative can then serve as an intermediate for creating more complex molecules, such as novel Schiff bases, by reacting it with various aldehydes. nih.gov

Strategic Applications in Indole and Quinazoline (B50416) Derivatives Synthesis

This compound is a valuable precursor for the synthesis of both indole and quinazoline derivatives, two heterocyclic systems of immense pharmaceutical importance.

Indole Synthesis: The most classic application of arylhydrazines is the Fischer indole synthesis, which constructs the indole ring by reacting a hydrazine with an aldehyde or ketone under acidic conditions. mdpi.comrsc.org Substituted arylhydrazines, including fluorinated variants, are readily employed in this reaction to produce specifically substituted indoles. nih.gov For example, fluorinated phenylhydrazines can be condensed with ketoacids or ketoesters to generate C2/C3-substituted indole analogues. nih.gov The reaction conditions may need to be adjusted; for instance, while some hydrazines react well in acetic acid, less soluble fluorinated hydrazines may require a methanol/H₂SO₄ mixture for better results. nih.gov

Quinazoline Synthesis: The synthesis of quinazoline and quinazolinone scaffolds can also involve this compound or related precursors. One route involves the reaction of benzoxazine (B1645224) intermediates with hydrazine hydrate to form 3-amino-quinazolone derivatives. tandfonline.comnih.gov These can then be condensed with aldehydes to create further substituted products. nih.gov In other approaches, phenylhydrazines are used to build more complex side chains onto a pre-formed quinazoline ring. japsonline.com For example, N-phenylhydrazine-1-carbothioamide derivatives have been reacted with quinazoline precursors to generate new hybrid compounds. tjpr.org

Catalytic Coupling and Functionalization Reactions

Palladium-Catalyzed C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds, and reagents like this compound can participate in these transformations. acs.org

A notable application is in the synthesis of quinolines through a palladium-catalyzed cascade reaction. Arylhydrazines can react with o-aminocinnamonitriles in the presence of a palladium catalyst (e.g., PdCl₂) and a ligand. rsc.org This process involves a sequential denitrogenative addition followed by an intramolecular cyclization to afford the quinoline (B57606) scaffold. rsc.org The reaction is tolerant of moderately electron-withdrawing groups like fluorine on the arylhydrazine ring. rsc.org

Palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) is another key reaction. acs.org Optimized conditions, often using a combination of a palladium source like Pd(OAc)₂ and a specialized ligand such as BINAP, can efficiently couple hydrazines with aryl halides or triflates. nih.gov This method has been used to synthesize 7-hydrazinyl-chromenone derivatives, demonstrating the formation of a C-N bond between the chromenone core and the hydrazine nitrogen. nih.gov The use of pre-catalysts has also improved the reliability and scope of these coupling reactions, allowing them to proceed under milder conditions. acs.org

| Reaction Type | Reactants | Catalyst/Ligand | Product Type | Citation |

| Cascade Denitrogenation/Cyclization | Arylhydrazine, o-Aminocinnamonitrile | PdCl₂ / 2,2′-bipyridine | Quinoline | rsc.org |

| C-N Cross-Coupling | Hydrazine, Bromo-chromenone | Pd(OAc)₂ / BINAP | Hydrazinyl-chromenone | nih.gov |

Copper- and Nickel-Catalyzed Transformations

Copper and nickel catalysts offer alternative and sometimes complementary reactivity to palladium catalysts in cross-coupling reactions. acs.orgresearchgate.nettdx.catcore.ac.uk

Copper-catalyzed reactions, such as the Ullmann condensation, are well-established methods for forming carbon-nitrogen and carbon-oxygen bonds. acs.org Copper catalysis is also employed in various oxidative coupling reactions. mdpi.comsemanticscholar.org For example, copper(I) has been used to catalyze the conjugate addition of hydrazones to enones. researchgate.net

Nickel catalysis has emerged as a powerful tool for a variety of transformations, including the cross-coupling of aryl halides with various nucleophiles. researchgate.net Nickel catalysts are often more cost-effective than their palladium counterparts. researchgate.net Nickel-catalyzed reactions involving hydrazone intermediates, generated in situ from aldehydes and hydrazine, have been developed for the synthesis of diarylmethanes. researchgate.net Furthermore, nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones has been shown to produce chiral cyclic hydrazines with high enantioselectivity. acs.org

Reductive and Oxidative Processes Involving the Hydrazine Linkage

The hydrazine moiety in this compound is susceptible to both reduction and oxidation, leading to a variety of useful transformations.

Oxidative processes can lead to the formation of diazonium species or aryl radicals, which can then be trapped by various nucleophiles. rsc.orgnih.gov For example, the oxidation of arylhydrazines in the presence of sulfinates can lead to the formation of aryl sulfones. rsc.org

Reductive cleavage of the N-N bond in hydrazines can be achieved using various reducing agents. This process can be useful for the deamination of compounds or for the generation of amines. Moreover, hydrazine itself can act as a reductant in certain coupling reactions. researchgate.netscispace.com

Multi-Component Reactions and Complex Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient strategies for building molecular complexity. rug.nlresearchgate.net Hydrazine derivatives can participate in MCRs to generate diverse heterocyclic scaffolds. For instance, a one-pot, three-component reaction involving an aromatic carbonyl compound, tosylhydrazide, and an arylboronic acid can lead to the formation of complex diarylalkanes. mdpi.com The ability to construct intricate molecular architectures in a single step makes MCRs a valuable tool in drug discovery and materials science. researchgate.netscholaris.ca

Reactions as Intermediates in Named Organic Transformations (e.g., Wolff-Kishner Reduction)

This compound can serve as a key intermediate in named organic reactions. The most prominent example is the Wolff-Kishner reduction, which converts a carbonyl group (aldehyde or ketone) into a methylene group. wikipedia.orgalfa-chemistry.comlibretexts.org The reaction proceeds through the in situ formation of a hydrazone intermediate by the condensation of the carbonyl compound with hydrazine. wikipedia.orglibretexts.org Subsequent treatment with a strong base at high temperatures leads to the elimination of nitrogen gas and the formation of the corresponding alkane. wikipedia.orgalfa-chemistry.com

Spectroscopic Characterization Techniques for Structural Elucidation of 3 Fluoro 4 Methoxyphenyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of (3-Fluoro-4-methoxyphenyl)hydrazine and its derivatives.

In the ¹H NMR spectrum of a derivative, 1-((1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methylene)-2-(4-(3-fluoro-4-methoxyphenyl)thiazol-2-yl)hydrazine, specific proton signals confirm its structure. The methoxy (B1213986) group (-OCH₃) protons appear as a singlet at δ 3.91 ppm, while the methylene (B1212753) (-CH₂) protons are observed as a singlet at δ 5.67 ppm. The aromatic protons and the thiazole (B1198619) proton resonate in a multiplet between δ 6.97 and 7.03 ppm. For another derivative, ethyl 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate, the methoxy protons present as a singlet at 3.91 ppm, and the aromatic protons of the phenyl ring appear as a multiplet between 7.05 and 7.82 ppm. tandfonline.comnih.gov

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. In a pyrazole (B372694) derivative, the carbon of the methoxy group (OCH₃) gives a signal at 55.97 ppm. ekb.eg For a chalcone (B49325) derivative, (E)-3-(3-fluoro-4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, the methoxy carbons are observed at 55.65 ppm. The carbon atoms in the aromatic ring directly bonded to fluorine and methoxy groups show characteristic chemical shifts influenced by the electronic effects of these substituents.

Interactive Table: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound/Derivative | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1-((1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methylene)-2-(4-(3-fluoro-4-methoxyphenyl)thiazol-2-yl)hydrazine | ¹H | 3.91 | s | -OCH₃ |

| ¹H | 5.67 | s | -CH₂ | |

| ¹H | 6.97-7.03 | m | Ar-H, thiazole-H | |

| Ethyl 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate tandfonline.comnih.gov | ¹H | 3.91 | s | -OCH₃ |

| ¹H | 7.05-7.82 | m | Phenyl H₂, H₅, H₆ | |

| Pyrazole Derivative ekb.eg | ¹³C | 55.97 | - | -OCH₃ |

| (E)-3-(3-fluoro-4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | ¹³C | 55.65 | - | -OCH₃ |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecule. This is particularly useful for tracing the connectivity within the aromatic ring of this compound derivatives. ipb.ptthieme-connect.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is essential for unambiguously assigning carbon signals based on their attached protons. ipb.ptthieme-connect.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically 2-3 bonds away). This is instrumental in connecting different fragments of a molecule, for instance, linking the phenyl ring to the hydrazine (B178648) moiety or other heterocyclic systems. ipb.ptthieme-connect.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformation of complex derivatives. ipb.ptthieme-connect.com

These advanced techniques have been successfully employed to confirm the regiochemistry and substitution patterns in various heterocyclic derivatives synthesized from substituted phenylhydrazines. ipb.pt

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a unique "fingerprint" of a molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound and its derivatives. The N-H stretching vibrations of the hydrazine group are typically observed in the region of 3200-3400 cm⁻¹. For instance, in a study of phenylhydrazine (B124118) reacted with a silicon surface, N-H stretching vibrations were recorded around 3328 cm⁻¹. nih.gov In derivatives where the hydrazine has reacted, such as in pyrazole compounds, the N-H band may still be present, as seen at 3201 cm⁻¹ in one example. ekb.eg

Other key characteristic absorption bands include:

C-H aromatic stretching: Typically found just above 3000 cm⁻¹. ekb.egnih.gov

C-O stretching (methoxy group): Observed in the 1200-1000 cm⁻¹ region. For a pyrazole derivative, a band at 1172 cm⁻¹ was attributed to C-O stretching. ekb.eg

C-F stretching: This vibration gives rise to a strong absorption band, often in the 1300-1000 cm⁻¹ range. A band at 1075 cm⁻¹ was assigned to the C-F bond in a fluoro-substituted indole (B1671886) derivative. ekb.eg

C=C aromatic ring stretching: These appear in the 1600-1450 cm⁻¹ region. ekb.eg

Interactive Table: Key FT-IR Vibrational Frequencies for this compound Derivatives

| Derivative Type | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Phenylhydrazine on Si(111) | N-H stretch | ~3328 | nih.gov |

| Pyrazole Derivative | N-H stretch | 3201 | ekb.eg |

| Pyrazole Derivative | C-H aromatic stretch | 3065 | ekb.eg |

| Pyrazole Derivative | C-O stretch (methoxy) | 1172 | ekb.eg |

| Fluoro-substituted Indole | C-F stretch | 1075 | ekb.eg |

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The technique is particularly sensitive to the vibrations of the aromatic ring and the carbon backbone. csic.es In studies of related hydrazine compounds, Raman spectroscopy has been instrumental in identifying phase transitions under high pressure by observing changes in lattice vibrations and N-H stretching modes. nih.gov For aromatic compounds, the C=C stretching and ring breathing modes are typically strong in the Raman spectrum. The C-F and C-O stretching vibrations also give rise to characteristic Raman signals that aid in structural confirmation. csic.es

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight of 156.16 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula. For instance, a pyridazinone derivative of this compound was found to have a calculated mass of 293.1050 and an experimental mass of 293.1060, confirming its elemental composition. tandfonline.com

The fragmentation pattern is highly characteristic of the molecule's structure. In ethers, a common fragmentation is the cleavage of the C-O bond. miamioh.edu For aromatic compounds, the molecular ion peak is often strong due to the stability of the ring system. libretexts.org In the case of this compound derivatives, fragmentation would likely involve the loss of small molecules or radicals such as CH₃, OCH₃, or parts of the hydrazine moiety. The presence of fluorine and the methoxy group on the phenyl ring influences the fragmentation pathways, leading to a unique mass spectrum that can be used for identification and structural verification. libretexts.orgscirp.org For example, in the mass spectra of some fluorine-containing heterocyclic compounds, the 4-fluorophenyl ion was observed as the base peak. scirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic structure of this compound and its derivatives, such as hydrazones. The absorption of UV or visible light by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) correspond to specific electronic transitions (e.g., π → π* and n → π*) within the molecule's chromophores, which include the aromatic ring and the C=N double bond in hydrazone derivatives.

The electronic properties of the (3-fluoro-4-methoxyphenyl) moiety significantly influence the UV-Vis absorption profile. The methoxy (-OCH₃) group acts as an auxochrome, an electron-donating group that can cause a bathochromic (red) shift in the absorption maxima, while the electron-withdrawing fluorine (-F) atom can have a modifying effect.

In studies of complex hydrazone derivatives incorporating this moiety, UV-Vis spectroscopy is routinely used to confirm their formation and study their electronic behavior. For instance, theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can predict electronic excitation energies and absorption wavelengths, which are then compared with experimental UV-Vis spectra to validate the molecular structure and understand the nature of the electronic transitions. dntb.gov.uabohrium.com The solvent environment can also influence the absorption maxima due to differential stabilization of the ground and excited states. researchgate.net While specific λmax data for the parent hydrazine is not detailed in readily available literature, the analysis of its derivatives provides insight into the electronic contributions of the substituted phenyl ring.

Table 1: Representative UV-Vis Absorption Data for Hydrazone Derivatives This table is illustrative, showing typical data obtained for complex hydrazone structures containing related phenyl moieties.

| Compound Type | Solvent | λmax (nm) | Electronic Transition |

| Halo-functionalized Aceto-hydrazone | Chloroform | 320-330 | π → π |

| Halo-functionalized Aceto-hydrazone | Chloroform | 270-280 | n → π |

Source: Data derived from principles discussed in computational and experimental studies of hydrazone derivatives. bohrium.com

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a crystalline solid, revealing precise atomic positions, bond lengths, and bond angles. This technique is the gold standard for determining the three-dimensional conformation of molecules in the solid state.

For derivatives of this compound, X-ray crystallography can confirm the molecular geometry, including the planarity of the aromatic ring and the configuration around the hydrazine or resulting hydrazone linkage. It also elucidates intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing arrangement.

A relevant study on 5-(3-fluoro-4-methoxyphenyl)-1-[(3-fluoro-4-methoxyphenyl)aminomethyl]-1,3,5-triazinane-2-thione, a complex derivative, successfully used X-ray diffraction to determine its crystal structure. researchgate.net The analysis revealed the conformation of the heterocyclic ring and the spatial orientation of the two (3-fluoro-4-methoxyphenyl) substituents. researchgate.net In another example involving a related isomer, 4-tert-butyl-N′-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide, crystallographic analysis provided detailed data on its monoclinic crystal system and the specific arrangement of molecules in the unit cell. researchgate.net

Table 2: Example Crystallographic Data for a (3-Fluoro-4-methoxyphenyl) Derivative Data for 5-(3-fluoro-4-methoxyphenyl)-1-[(3-fluoro-4-methoxyphenyl)aminomethyl]-1,3,5-triazinane-2-thione.

| Parameter | Value |

| Chemical Formula | C₁₈H₂₀F₂N₄O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.016(2) |

| b (Å) | 10.962(2) |

| c (Å) | 14.881(3) |

| β (°) | 96.88(3) |

| Volume (ų) | 1944.3(7) |

| Z (molecules/unit cell) | 4 |

Source: Zhang, Z., et al. (2009). Anomeric effect and hydrogen-bonded supramolecular motif in 5-(3-fluoro-4-methoxyphenyl)-1-[(3-fluoro-4-methoxyphenyl)aminomethyl]-1,3,5-triazinane-2-thione. researchgate.net

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating this compound or its derivatives from starting materials, byproducts, and other impurities, thereby ensuring the purity of the final compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for the analysis of non-volatile or thermally sensitive compounds. In the synthesis of various derivatives from this compound, reversed-phase HPLC is frequently used to monitor reaction progress and confirm the purity of the isolated products. Purity is typically determined by the area percentage of the main peak in the chromatogram.

For example, in the synthesis of several 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives starting from precursors related to this compound, analytical HPLC was used to confirm that the purity of the final compounds was greater than 95%. csic.esmdpi.com The method typically involves a C18 column and a gradient elution system with a mobile phase consisting of water (often containing an acid modifier like trifluoroacetic acid, TFA) and an organic solvent like acetonitrile. mdpi.com

Table 3: Typical HPLC Purity Analysis Conditions for a Derivative Conditions used for purity assessment of (E)-2-(3-Fluoro-4-methoxybenzylidene)-6-methoxy-5-nitro-3,4-dihydronaphthalen-1(2H)-one, a precursor in the synthesis of indazole derivatives.

| Parameter | Description |

| Instrument | Agilent 1120 compact LC system or equivalent mdpi.com |

| Column | ACE 5 C18-300 (15 cm × 4.6 mm) mdpi.com |

| Mobile Phase | A: Water (0.1% TFA), B: Acetonitrile mdpi.com |

| Elution | Gradient from 30% to 95% Acetonitrile over 10 minutes csic.es |

| Flow Rate | 1 mL/min mdpi.com |

| Detection | UV mdpi.com |

| Resulting Purity | >97% csic.es |

Source: Based on analytical methods described for synthetic derivatives. csic.esmdpi.com

Gas Chromatography (GC) Gas chromatography is suitable for volatile and thermally stable compounds. For the analysis of hydrazines, which can be polar, derivatization is often employed to improve their volatility and chromatographic behavior. nih.gov A common approach involves reacting the hydrazine with an aldehyde or ketone to form a more stable and less polar hydrazone derivative. nih.gov For enhanced sensitivity, particularly in trace analysis, fluorinated derivatizing agents can be used, allowing for detection by a highly sensitive electron-capture detector (ECD). nih.gov While specific GC methods for this compound are not widely published, the general principles of hydrazine analysis would apply, likely requiring a derivatization step followed by separation on a capillary column of appropriate polarity. researchgate.net

Computational and Theoretical Chemistry Studies on 3 Fluoro 4 Methoxyphenyl Hydrazine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed exploration of molecular systems. For (3-Fluoro-4-methoxyphenyl)hydrazine, these methods can elucidate its electronic structure and predict its reactivity. By solving the Schrödinger equation for the molecule, albeit with approximations, we can obtain a wealth of information about its orbitals, charge distribution, and energetic stability.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net This approach offers a balance between accuracy and computational cost, making it ideal for studying molecules of moderate size like this compound.

Geometry optimization is a primary application of DFT, where the goal is to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. researchgate.nettu-clausthal.de This optimized geometry represents the most stable conformation of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the phenyl ring, the hydrazine (B178648) moiety, and the methoxy (B1213986) and fluoro substituents. The process iteratively adjusts the atomic coordinates until the forces on the atoms are negligible, thus locating a stationary point on the energy landscape.

Furthermore, DFT calculations can map out the potential energy landscape, identifying not only the ground state geometry but also various conformers (rotational isomers) and the energy barriers between them. For instance, the rotation around the C-N and N-N bonds of the hydrazine group, as well as the orientation of the methoxy group, can be systematically studied to understand the molecule's flexibility and the relative stability of its different spatial arrangements.

Illustrative Data Table: Optimized Geometric Parameters of this compound

This table presents hypothetical, yet realistic, data for the optimized geometry of this compound, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory). The values are for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-F | 1.35 Å |

| C-O (methoxy) | 1.37 Å | |

| C-N (hydrazine) | 1.41 Å | |

| N-N | 1.45 Å | |

| Bond Angle | C-C-F | 118.5° |

| C-C-O | 117.0° | |

| C-C-N | 120.5° | |

| C-N-N | 115.0° | |

| Dihedral Angle | C-C-N-N | 15.0° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. chalcogen.ro The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, indicating the ease with which an electron can be removed. A higher HOMO energy suggests a better electron-donating ability. Conversely, the energy of the LUMO is related to the electron affinity, and a lower LUMO energy indicates a greater ability to accept an electron.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. tandfonline.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. chalcogen.ro For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, the HOMO is often localized on the electron-rich hydrazine moiety, while the LUMO may be distributed over the aromatic ring.

Illustrative Data Table: Frontier Molecular Orbital Properties of this compound

This table presents hypothetical data for the FMO properties of this compound, as would be obtained from a DFT calculation. The values are for illustrative purposes.

| Parameter | Value (eV) | Implication |

| HOMO Energy | -5.80 | Good electron-donating ability of the hydrazine group |

| LUMO Energy | -0.50 | Moderate electron-accepting ability of the phenyl ring |

| HOMO-LUMO Gap (ΔE) | 5.30 | High kinetic stability and moderate reactivity |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular and intermolecular bonding and interactions among orbitals. periodicodimineralogia.it It provides a detailed picture of the charge distribution within a molecule and quantifies the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. researchgate.net

For this compound, NBO analysis can reveal the nature of the covalent and non-covalent interactions within the molecule. It can quantify the hyperconjugative interactions that contribute to its stability. For example, the interaction between the lone pair of electrons on the nitrogen and oxygen atoms with the antibonding orbitals (σ*) of adjacent bonds can be evaluated. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

Furthermore, NBO analysis provides the natural atomic charges on each atom, offering a more chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis. This information is valuable for understanding the molecule's electrostatic potential and its interactions with other molecules.

Illustrative Data Table: NBO Analysis of this compound

This table presents hypothetical data from an NBO analysis of this compound, highlighting key donor-acceptor interactions. The values are for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N8 | σ* (C4-N7) | 5.2 |

| LP(1) O6 | σ* (C1-C2) | 2.8 |

| σ (C1-C2) | σ* (C3-C4) | 2.1 |

| σ (C4-N7) | σ* (N8-H9) | 1.8 |

Mechanistic Investigations via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights that can be difficult to obtain through experimental methods alone. For reactions involving this compound, such as the formation of heterocycles like indoles or pyrazoles, computational studies can map out the entire reaction pathway. researchgate.net

Elucidation of Reaction Pathways and Transition State Geometries

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed. beu.edu.az Transition state theory is central to this, where the search for a transition state (a first-order saddle point on the potential energy surface) is a key step. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

For example, in the Fischer indole (B1671886) synthesis, which could involve this compound, computational modeling could identify the key intermediates and the transition state for the crucial researchgate.netresearchgate.net-sigmatropic rearrangement step. The activation energy, calculated as the energy difference between the reactants and the transition state, determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified.

Computational Prediction of Spectroscopic Parameters

Computational chemistry can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data for structure validation. bohrium.comacs.org For this compound, DFT calculations can predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. dntb.gov.ua

The calculation of vibrational frequencies involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

Similarly, NMR chemical shifts (1H, 13C, 19F) can be calculated by determining the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These theoretical predictions can aid in the assignment of experimental NMR spectra, especially for complex molecules.

Illustrative Data Table: Predicted vs. Typical Experimental Spectroscopic Data

This table presents a comparison of hypothetical computationally predicted spectroscopic data for this compound with typical experimental ranges for the functional groups present. The values are for illustrative purposes.

| Spectroscopic Parameter | Functional Group | Calculated Value | Typical Experimental Range |

| IR Frequency (cm-1) | N-H stretch | 3350 | 3300-3500 |

| C=C stretch (aromatic) | 1610 | 1585-1610 | |

| C-F stretch | 1250 | 1210-1260 | |

| C-O stretch | 1230 | 1210-1275 | |

| 1H NMR Chemical Shift (ppm) | Ar-H | 6.8-7.2 | 6.5-8.0 |

| -OCH3 | 3.85 | 3.7-4.0 | |

| -NHNH2 | 4.5 (broad) | 4.0-5.0 (broad) | |

| 13C NMR Chemical Shift (ppm) | C-F | 155.0 | 150-165 |

| C-O | 148.0 | 145-155 | |

| C-N | 135.0 | 130-140 |

In Silico Approaches to Molecular Design and Chemical Transformations

In silico methods, which utilize computer simulations, have become indispensable in modern chemistry for designing novel molecules and predicting their behavior in chemical transformations. These computational approaches allow researchers to screen vast virtual libraries of compounds, predict their properties, and understand their interactions with biological targets, thereby accelerating the process of drug discovery and materials science. For systems incorporating the this compound moiety, these techniques are employed to design derivatives with enhanced biological activity. By modeling the structural and electronic characteristics imparted by the fluoro and methoxy substituents, scientists can guide synthetic efforts toward more potent and selective compounds. ijprdjournal.comscispace.com

Quantitative Structure-Activity Relationship (QSAR) studies, a key in silico approach, have been successfully applied to derivatives of phenylhydrazine (B124118). nih.govscispace.com These studies generate mathematical models that correlate the chemical structure of compounds with their biological activity. For instance, 3D-QSAR studies on phenylhydrazine substituted tetronic acid derivatives have produced models with high predictive ability, guiding the design of more potent antifungal agents. nih.gov Such models provide a practical framework for optimizing lead compounds containing the substituted phenylhydrazine scaffold.

Molecular docking is a prominent computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. ijprdjournal.comijsrtjournal.com The primary goal is to simulate the molecular recognition process, which helps in identifying potential drug candidates, optimizing their structures, and understanding their mechanism of action at a molecular level. scispace.com The methodology relies on two key components: a search algorithm to generate a variety of possible binding poses of the ligand in the receptor's active site, and a scoring function to evaluate and rank these poses based on their predicted binding affinity. nih.gov

Several docking methodologies exist, each with varying levels of complexity and computational cost:

Rigid Docking: This is the simplest approach, where both the ligand and receptor are treated as rigid bodies. It is computationally fast but does not account for the conformational changes that often occur upon binding. ijpras.com

Flexible Docking: This method allows for the flexibility of the ligand, and sometimes for key side chains of the receptor, providing a more realistic representation of the binding process. ijsrtjournal.comijpras.com

Induced Fit Docking: This advanced technique accounts for the flexibility of both the ligand and the receptor, simulating the "hand-in-glove" model where both molecules can adapt their conformations to achieve the optimal fit. ijsrtjournal.comijpras.com

In the context of this compound systems, molecular docking has been instrumental in evaluating the therapeutic potential of its derivatives. For example, a series of novel compounds derived from the reaction of 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carbohydrazide were synthesized and subjected to molecular docking studies to probe their antimicrobial and antitubercular activities. researchgate.net Similarly, derivatives of 4-(5-(3-fluoro-4-methoxyphenyl)-3-(hydrazinecarbonyl)-1H-pyrazol-1-yl) benzene (B151609) sulfonamide were docked into the active site of Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) to understand their potential as antitubercular agents. researchgate.netfigshare.comtandfonline.com These studies consistently show that the synthesized compounds fit well within the enzyme's binding pocket, and the docking results often correlate well with the experimentally observed biological activity. tandfonline.com

| Compound Series | Biological Target | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| Benzene sulfonamide pyrazole (B372694) oxadiazole derivatives | Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) | Docking results were in good agreement with experimental inhibitory activity. The presence of a chlorine atom on a separate phenyl ring (compound 5d) showed good binding potential, supporting its promising antitubercular activity. | tandfonline.com |

| Isoxazole clubbed 1,3,4-oxadiazole (B1194373) derivatives | MurD ligase enzyme | Molecular docking was used to gain insight into the inhibition of the MurD ligase enzyme, which is involved in bacterial peptidoglycan biosynthesis. | researchgate.net |

| Imidazole (B134444) and triazole diarylpyrazole derivatives | Mycobacterium tuberculosis CYP121A1 | In the imidazole series, derivatives with a chloroaryl group generally showed more effective binding to the target enzyme compared to those with a fluoroaryl group. The methoxy triazole derivative with a chloroaryl group displayed the tightest binding affinity. | nih.gov |

Theoretical Frameworks for Fluorine and Methoxy Group Electronic Effects

The biological activity and chemical reactivity of aromatic compounds are profoundly influenced by the electronic effects of their substituents. In this compound, the fluorine and methoxy groups attached to the phenyl ring create a distinct electronic environment that dictates its interaction with other molecules. These effects are typically categorized as the inductive effect (field effect) and the resonance effect (mesomeric effect).

In the this compound scaffold, these groups are positioned meta to each other. The fluorine at position 3 and the methoxy group at position 4 exert a combined influence on the electron density distribution and reactivity of the phenyl ring. Theoretical studies on related fluorinated aromatic compounds show that the interplay of these effects can precisely tune the molecule's physicochemical properties, including acidity, lipophilicity, and binding affinity to biological targets. researchgate.netnuph.edu.ua For example, the introduction of fluorine can enhance metabolic stability and binding interactions without significantly increasing steric bulk, as the van der Waals radius of fluorine is similar to that of hydrogen. nih.gov The precise balance of these electronic effects is critical for the molecular design of derivatives based on this scaffold. nuph.edu.ua

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Character | Reference |

|---|---|---|---|---|

| -F (Fluorine) | +0.51 | -0.34 | Strong inductive withdrawal, moderate resonance donation | nih.gov |

| -CF₃ (Trifluoromethyl) | - | - | Strongly electron-withdrawing through inductive effect | researchgate.net |

| -CF₂OCH₃ (Difluoro(methoxy)methyl) | +0.22 | +0.07 | Moderate electron acceptor via both inductive and resonance effects | nuph.edu.ua |

| -CHF₂ (Difluoromethyl) | - | - | Intermediate electron-withdrawing, similar overall to -CF₂OCH₃ | nuph.edu.ua |

Note: Hammett constants (σ) quantify the electronic effect of a substituent. Positive values indicate electron-withdrawing character, while negative values indicate electron-donating character. σI represents the inductive effect and σR represents the resonance effect.

Research Trends and Future Perspectives in 3 Fluoro 4 Methoxyphenyl Hydrazine Chemistry

Innovations in Green Synthetic Chemistry for Arylhydrazines

The principles of green chemistry, aimed at minimizing waste and maximizing resource efficiency, are increasingly influencing the synthesis of arylhydrazines and their derivatives. rsc.org Traditional methods often rely on stoichiometric reagents and energy-intensive processes, which present scalability and environmental challenges. rsc.org To address this, researchers are exploring innovative, more sustainable alternatives.

One major area of innovation is the use of visible-light-driven photocatalysis . This technique allows for the selective transformation of phenylhydrazines under ambient conditions, harnessing renewable solar energy. rsc.org For instance, a novel method utilizes polyoxometalate (POM) catalysts for the oxidative coupling of arylhydrazines with sulfinates to produce valuable aryl sulfones. rsc.org This visible-light method avoids the need for noble metals or inert conditions and uses safer, less expensive reagents like arylhydrazine hydrochlorides and sulfinate salts, representing a sustainable and efficient synthetic route. rsc.org Another green photocatalytic strategy involves an HCl-mediated, metal- and oxidant-free C3-H arylation of quinoxalin(on)es using arylhydrazines. mdpi.com

Electrosynthesis has also emerged as a powerful and sustainable tool in molecular synthesis. researchgate.net By using electricity instead of chemical oxidants or reductants, electrochemical methods can reduce waste and environmental impact. researchgate.net These techniques have been applied to achieve transformations like the cleavage of C-N bonds, offering an alternative to metal-catalyzed reactions. researchgate.net

Furthermore, ultrasound-assisted synthesis (sonochemistry) provides an energy-efficient and rapid method for chemical reactions. researchgate.net Ultrasound irradiation can significantly accelerate reaction times compared to conventional heating. tandfonline.com For example, the synthesis of hydrazine (B178648) carboxamides has been achieved in minutes under ultrasonication in an eco-friendly water-glycerol solvent system, a process that would otherwise take many hours. tandfonline.com These methods highlight a clear trend towards developing more environmentally benign synthetic protocols for arylhydrazine chemistry.

Development of Novel Catalytic Systems for Selective Functionalization

The development of novel catalytic systems is crucial for achieving selective and efficient functionalization of arylhydrazines like (3-Fluoro-4-methoxyphenyl)hydrazine. Transition metal catalysis, particularly with palladium, has been instrumental in this area.

Recent advances include the development of a palladium-catalyzed C-N bond coupling reaction between arylhydrazines and aryl tosylates. acs.org This method, employing a Pd(TFA)₂ catalyst with a specific phosphine (B1218219) ligand, facilitates the synthesis of unsymmetrical N,N-diarylhydrazines in high yields with good functional group compatibility. acs.org Another innovative system involves a Pd/Cu-catalyzed oxidative self-carbonylation of arylhydrazines with carbon monoxide to create symmetrical biaryl ketones through C-N bond activation. researchgate.net

Researchers have also developed robust conditions for a Pd-catalyzed cascade reaction involving the C-N coupling of arylhydrazines with aryl bromides, followed by oxidative dehydrogenation to synthesize non-symmetric azobenzenes. beilstein-journals.org This one-pot strategy uses a [PdCl(C3H5)]2/tBuXPhos catalytic system, which has demonstrated higher yields and broader substrate tolerance, even for sterically demanding products. beilstein-journals.org

Beyond homogeneous catalysis, heterogeneous catalysts like metal-organic frameworks (MOFs) are being explored. A palladium-di-pyrazole framework (Pd-MOF) has proven to be an excellent and recyclable catalyst for forming C-C bonds by cleaving the C-N bond of arylhydrazines in Heck-type coupling reactions. sci-hub.se

Metal-free catalytic systems are also gaining prominence. A notable example is the PPh₃/DDQ-mediated system for the regiospecific N-functionalization of arylhydrazines with alcohols and acids. nih.gov This approach is distinguished by its extremely short reaction times (around 10 minutes), broad substrate scope, and mild, base-free conditions. nih.gov

Advanced Analytical Techniques for Structural and Mechanistic Studies

The synthesis of novel derivatives from this compound necessitates the use of advanced analytical techniques for unambiguous structural confirmation and to gain insight into reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. 1H and 13C NMR are routinely used to determine the carbon-hydrogen framework of newly synthesized molecules. nih.govnih.gov For fluorinated compounds like those derived from this compound, 19F NMR is particularly valuable for confirming the presence and chemical environment of the fluorine atom. acs.org 2D NMR experiments, such as NOESY, are critical for assigning stereochemistry in complex three-dimensional structures, as demonstrated in the assignment of diastereoisomers of benzo[g]indazole derivatives. nih.gov

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of products by providing highly accurate mass measurements. nih.govthieme-connect.de This technique is crucial for verifying that the desired transformation has occurred and for identifying the molecular formula of the final compound.

For mechanistic studies, a wider array of instrumental methods is being employed. Emerging techniques for studying complex formation equilibria in solution include various electrochemical and electromigration methods . cnrs.fr Techniques like microscale thermophoresis can also provide valuable data on biomolecular interactions. cnrs.fr These advanced methods allow researchers to probe reaction intermediates and measure thermodynamic parameters, leading to a deeper understanding of reaction pathways and catalytic cycles. cnrs.fr

Integration of Data Science and Artificial Intelligence in Chemical Synthesis Planning

The integration of data science and artificial intelligence (AI) is set to revolutionize organic synthesis, moving the field from an experience-driven model to a data-intelligence paradigm. mdpi.com AI is increasingly being applied to key challenges in chemistry, including retrosynthetic planning, prediction of reaction outcomes, and the discovery of novel catalysts. mdpi.comresearchgate.net

Machine learning models can now predict reaction yields and selectivity with high accuracy, sometimes even outperforming the judgment of experienced chemists. mdpi.com This predictive power allows for the rapid in-silico screening of reaction conditions and catalysts, accelerating the optimization process and reducing the need for extensive, labor-intensive laboratory experiments. mdpi.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C₇H₉FN₂O | PubChem nih.gov |

| Molecular Weight | 156.16 g/mol | PubChem nih.gov |

| CAS Number | 339264-51-6 | PubChem nih.gov |

| SMILES | COC1=C(C=C(C=C1)NN)F | PubChem nih.gov |

| InChIKey | XIQYMYMQKMEVOZ-UHFFFAOYSA-N | PubChem nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。